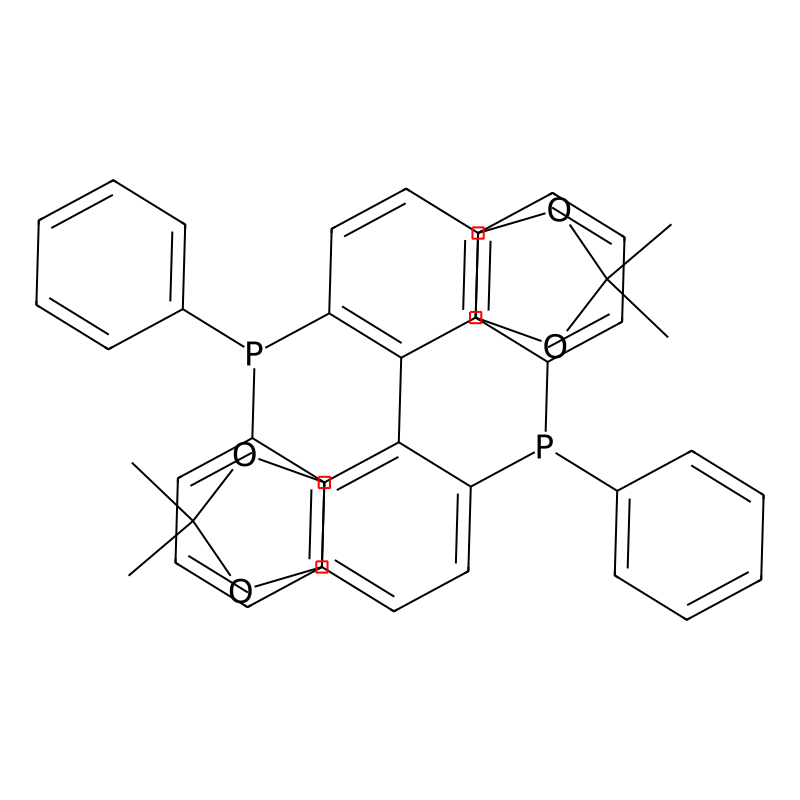

(S)-SunPhos

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ru-(S)-SunPhos in Asymmetric Hydrogenation

The Ru-(S)-SunPhos complex is an effective catalyst for the enantioselective hydrogenation of various prochiral substrates. Its performance is often enhanced by specific additives.

Table 1: Documented Substrates and Performance of Ru-(S)-SunPhos Catalyzed Hydrogenation

| Substrate Class | Key Additive | Performance (ee) | Key Findings / Notes |

|---|---|---|---|

| α-Keto Weinreb Amides [1] | CeCl₃·7H₂O | Up to 97% ee | Additive is essential for high reactivity and enantioselectivity. The ratio of CeCl₃ to Ru-catalyst is crucial. |

| Aromatic α-Ketoesters [2] | CeCl₃·7H₂O | Up to 98.3% ee (TON up to 10,000) | Additive improves enantioselectivity and enhances catalyst stability. Effective for ortho-substituted challenging substrates. |

| γ-Heteroatom substituted β-Keto Esters [3] | Not Specified | High enantioselectivities | Produces enantiomerically pure γ-heteroatom substituted β-hydroxy esters. |

| Sulfonyl Ketones [4] | Iodine (I₂) | Good catalytic efficiency | Generates anhydrous HI in situ as the operating additive. |

Experimental Insights and Additive Function

While the full preparation method for the Ru-(S)-SunPhos complex is not detailed, the search results provide key parameters for its use in catalysis:

- Catalyst Identity: The catalytic system is frequently based on the complex

[Ru((S)-Sunphos)(benzene)Cl]Cl[1] [2]. - Critical Role of CeCl₃·7H₂O: This lanthanide salt additive is not merely beneficial but is described as essential [1] [2]. It significantly boosts both the reaction rate (reactivity) and the enantioselectivity of the process. Furthermore, it enhances the stability of the ruthenium catalyst, allowing for higher turnover numbers (TON) [2].

- Optimal Additive Ratio: The molar ratio of

CeCl₃·7H₂Oto theRu-(S)-SunPhoscatalyst is a critical parameter that must be optimized for the specific hydrogenation reaction being performed [1] [2].

The following diagram illustrates the general workflow and the crucial role of the additive in the catalytic cycle, based on the information from the cited studies [1] [2].

References

- 1. -catalyzed highly enantioselective hydrogenation of α-keto Weinreb... Ru [link.springer.com]

- 2. CeCl3.7H2O: an effective additive in Ru -catalyzed... | Sigma-Aldrich [sigmaaldrich.com]

- 3. -catalyzed asymmetric hydrogenation of... | Semantic Scholar Ru [semanticscholar.org]

- 4. An efficient synthesis of chiral beta-hydroxy sulfones via ru -catalyzed... [pubmed.ncbi.nlm.nih.gov]

Advanced Chiral Diphosphine Ligands and Their Performance

The table below summarizes the core features and catalytic performance of several recently developed advanced chiral diphosphine ligands.

| Ligand Name / Type | Key Structural Features | Catalytic Application | Reported Performance |

|---|---|---|---|

| Ferrocenyl P,P,N,N,O-ligand [1] | Multidentate; combines chiral bisphosphine & diamine; air-stable | Ru-catalyzed asymmetric hydrogenation of simple & α,β-unsaturated ketones | Up to 99% yield and 96% ee [1] |

| Si-SDP (Spirosiladiphosphine) [2] | Silicon-centered spirobiindane backbone; large P-M-P bite angle | Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes | Up to 96% yield and 92% ee at room temperature [2] |

| Chiral-Bridged Biphenyl Diphosphine[(Rax)-BuP] [3] | Axial chirality; bridged C2-symmetric structure | Pd-catalyzed asymmetric alternating copolymerization of propene and CO | High activity [221 g polymer/(g Pd·h)]; produced chiral polyketone [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of a Ferrocenyl P,P,N,N,O-Ligand and Its Ru Complex [1]

This protocol describes a one-pot synthesis of a multidentate ligand and its subsequent complexation with ruthenium.

- Ligand Synthesis: A substitution reaction is performed between (SC,RFC)-PPFOAc and (S)-glycyl tert-leucinol. The reaction proceeds smoothly with retention of enantioselectivity to yield the target P,P,N,N,O-ligand.

- Purification: The resulting air-stable ligand is purified using standard column chromatography.

- Ru Complex Formation: The ligand is stirred with the ruthenium precursor dimer [Ru(benzene)Cl₂]₂ in DMF at 90 °C for 4 hours to form the active catalytic complex.

Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of Ketones [1]

This is a standard procedure for hydrogenating ketones using the catalyst formed in Protocol 1.

- Reaction Setup: In a suitable reactor, combine the ketone substrate (2.0 mmol), i-PrOH as solvent (2.0 mL), catalyst 5 (0.1 mol%), and t-BuONa as a base (0.01 equiv).

- Hydrogenation: Pressurize the reactor with H₂ gas (10 atm) and run the reaction for about 10 hours.

- Work-up and Analysis: After the reaction, isolate the product (e.g., chiral alcohol) and determine enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 3: Rh-Catalyzed Hydrosilylation/Cyclization of 1,6-Enynes [2]

This protocol uses a Si-SDP ligand to create chiral pyrrolidines with high efficiency at room temperature.

- Catalyst Preparation: Pre-mix Rh(cod)₂BF₄ (1.5 mol%) with the Si-SDP ligand L3 (3 mol%) in 1,2-dichloroethane (DCE) to form the active rhodium complex.

- Reaction: Add the enyne substrate (0.2 mmol) and triethylsilane (2.0 equiv) to the catalyst solution.

- Execution: Stir the reaction mixture at 25 °C (room temperature) for 2 hours.

- Analysis: Monitor reaction progress by TLC or NMR. Determine the yield and enantioselectivity of the cyclized product after work-up, often via chiral HPLC of the desilylated derivative.

Ligand Design and Mechanistic Insights

The relationship between ligand design, catalyst formation, and application can be visualized as a workflow from concept to functional catalyst. Key design principles include enhanced stability from multidentate coordination and precise stereocontrol from rigid backbones.

Chiral diphosphine ligand design workflow

- Multidentate Frameworks: Ligands like the ferrocenyl P,P,N,N,O-ligand act as super-chelators, creating more stable and well-defined catalyst structures that minimize decomposition and lead to higher selectivity [1].

- Rigid Backbones: Spirosiladiphosphines (Si-SDPs) feature a rigid structure that restricts rotation around the metal center. This creates a well-defined chiral pocket, crucial for high enantioselectivity, and can lead to larger bite angles that enhance catalytic reactivity [2].

- Axial Chirality: Ligands based on bridged biphenyl structures derive their chirality from hindered rotation around a biaryl bond (axial chirality). This chirality is effectively transferred to the product during catalysis, as seen in the synthesis of isotactic chiral polyketones [4] [3].

References

- 1. Development of chiral ferrocenyl P, P, N, N, O- ligands for... [pubs.rsc.org]

- 2. spirosiladiphosphines: Chiral development and ligand in... applications [pubs.rsc.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Remarkably diastereoselective synthesis of a chiral biphenyl... [pmc.ncbi.nlm.nih.gov]

coordination chemistry of (S)-SunPhos with ruthenium

Core Complex and Catalytic Application

The primary technical information available describes a specific ruthenium complex and its use in catalysis.

- Complex Structure: The complex is formulated as [RuCl(benzene)(S)-SunPhos]Cl [1].

- Ligand Structure: this compound is identified as (2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine) [1].

- Catalytic Application: This complex acts as a catalyst for the asymmetric hydrogenation of 3-oxoglutaric acid derivatives [1].

The diagram below illustrates the coordination environment of the ruthenium center in this complex.

Diagram of the proposed "piano-stool" geometry for the [RuCl(benzene)this compound]⁺ cation.

Summary of Catalytic Performance

The study investigated the hydrogenation reaction in different solvents, revealing a significant and unconventional solvent effect [1].

| Solvent | Enantioselectivity (ee) |

|---|---|

| Acetone | ~90% |

| THF | ~20% |

| Ethanol (EtOH) | ~20% |

A remarkable finding was that changing the solvent from EtOH to THF or acetone resulted in an inversion of the product configuration [1]. The reaction also proceeded with high enantioselectivity in dichloromethane (CH₂Cl₂) and dioxane [1].

Experimental Insight and Methodology

The original research provides some detail on the catalytic process [1]:

- Substrate Scope: The hydrogenation was applied to a series of 3-oxoglutaric acid derivatives featuring variations at the C-2 and C-4 substituents.

- Observed Effects: These substituents had a notable but irregular influence on both the reactivity and enantioselectivity of the reaction.

- Proposed Mechanism: The authors proposed two possible catalytic cycles to explain the unique reactivities of these 1,3,5-tricarbonyl substrates in the tested solvents.

References

asymmetric hydrogenation with (S)-SunPhos catalyst

Introduction to (S)-SunPhos Catalyst

Asymmetric hydrogenation is a fundamental transformation in modern synthetic chemistry, enabling the efficient production of enantiomerically enriched compounds crucial for pharmaceuticals, agrochemicals, and fine chemicals [1] [2]. This reaction relies on chiral catalysts to impart spatial selectivity during the addition of hydrogen to a prochiral substrate [1]. Among the diverse array of chiral ligands developed, This compound is a notable chiral diphosphine ligand that forms highly effective catalysts when combined with ruthenium (Ru) metal precursors [3].

Research indicates that Ru complexes with this compound exhibit high catalytic activity and enantioselectivity for the hydrogenation of challenging substrate classes, particularly aromatic α-ketoesters and sulfonyl ketones [3]. The performance of these catalysts can be significantly enhanced by specific additives, making them a valuable tool for synthetic chemists, especially in drug development where such chiral building blocks are frequently required.

Key Applications and Performance Data

The this compound-based Ru catalysts have demonstrated exceptional performance in the hydrogenation of specific ketone families. The table below summarizes the key applications and their outcomes as reported in the literature.

Table 1: Key Applications of Ru/(S)-SunPhos Catalyst in Asymmetric Hydrogenation

| Substrate Class | Specific Example | Optimal Additive | Catalyst Loading | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aromatic α-Ketoesters | Aryl α-ketoesters | CeCl₃·7H₂O | Not Specified | >99% | [3] |

| Sulfonyl Ketones | Aryl sulfonyl ketones | Iodine (I₂) | Not Specified | High | [3] |

| Sequential Hydrogenation | Ethyl 2-oxo-4-arylbut-3-enoate | Not Specified | Not Specified | High | [3] |

The high enantioselectivity achieved for aromatic α-ketoesters is particularly noteworthy, as this class of substrates is a common precursor to chiral α-hydroxy acids, which are privileged structures in many biologically active molecules [3] [2].

Detailed Experimental Protocols

Protocol 1: Hydrogenation of Aromatic α-Ketoesters

This protocol describes the asymmetric hydrogenation of aromatic α-ketoesters to produce enantiomerically pure α-hydroxy esters using a Ru/(S)-SunPhos catalyst system with CeCl₃·7H₂O as an additive [3].

Materials:

- Catalyst:

[RuCl(benzene)this compound]Cl - Additive:

CeCl₃·7H₂O - Substrate: Aromatic α-ketoester

- Solvent: Not specified in search results, but common solvents for such reactions include methanol, dichloromethane, or toluene.

- Hydrogen gas (H₂)

Procedure:

- Reaction Setup: In an inert atmosphere glovebox or using standard Schlenk techniques, charge a reaction vessel with the

[RuCl(benzene)this compound]Clcatalyst andCeCl₃·7H₂O. - Solvent Addition: Add the appropriate solvent to the vessel.

- Substrate Addition: Introduce the aromatic α-ketoester substrate to the reaction mixture.

- Hydrogenation: Transfer the reaction vessel to a high-pressure hydrogenation apparatus. Purge the system with an inert gas followed by H₂. Pressurize with H₂ to the required pressure (specific pressure not detailed in sources, but typical pressures range from 5 to 50 bar) and stir the reaction mixture at the specified temperature for the required time.

- Reaction Monitoring: Monitor reaction progress by TLC or GC/MS until the starting material is consumed.

- Work-up: After completion, carefully release the H₂ pressure. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure chiral α-hydroxy ester.

Key Note: The presence of catalytic amounts of CeCl₃·7H₂O is reported to be crucial for achieving high enantioselectivity and enhancing the stability of the catalytic system [3].

Protocol 2: Hydrogenation of Sulfonyl Ketones

This protocol covers the synthesis of chiral β-hydroxy sulfones via Ru/(S)-SunPhos catalyzed asymmetric hydrogenation of sulfonyl ketones, using iodine as an additive [3].

Materials:

- Catalyst:

Ru-SUNPHOScomplex - Additive: Iodine (I₂)

- Substrate: Sulfonyl ketone

- Solvent: Not specified

- Hydrogen gas (H₂)

Procedure:

- Reaction Setup: Under an inert atmosphere, combine the

Ru-SUNPHOScatalyst and iodine (I₂) in a suitable solvent. - Substrate Addition: Add the sulfonyl ketone substrate to the mixture.

- Hydrogenation: Place the reaction mixture under an H₂ atmosphere at the specified pressure and temperature.

- Reaction Monitoring: Monitor by TLC or GC/MS for completion.

- Work-up and Purification: After standard work-up and purification, as described in Protocol 1, the enantiomerically enriched β-hydroxy sulfone product is obtained.

Key Note: The iodine additive is proposed to generate anhydrous HI in situ, which acts as the operating additive for this transformation [3].

Mechanism and Workflow Visualization

The asymmetric hydrogenation catalyzed by Ru/(S)-SunPhos likely follows a general inner-sphere mechanism for alkene hydrogenation. The chiral environment provided by the this compound ligand is key to enantioselectivity, often explained by quadrant diagrams where the substrate's orientation is controlled by steric interactions with the ligand [1]. The following diagram illustrates the catalytic cycle and the role of additives in the experimental workflow.

Troubleshooting and Practical Considerations

- Catalyst Handling: All catalysts and reagents, particularly the ruthenium complex and the chiral ligand, should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent decomposition.

- Additive Purity: The effectiveness of additives like

CeCl₃·7H₂Ocan be sensitive to their hydration state and purity. Ensure reagents are of high quality and stored correctly. - Solvent Selection: If the solvent is not specified, screening common aprotic (e.g., toluene, THF) and protic (e.g., methanol, ethanol) solvents may be necessary to optimize conversion and selectivity for a new substrate.

- Scale-up: The reported sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate suggests the methodology can be robust [3]. For larger-scale applications, careful optimization of parameters like catalyst loading, H₂ pressure, and stirring efficiency is recommended.

Conclusion

The Ru/(S)-SunPhos catalytic system represents a powerful and efficient method for the asymmetric hydrogenation of specific, challenging ketone substrates. Its demonstrated ability to achieve exceptionally high enantioselectivity, particularly for aromatic α-ketoesters with the aid of CeCl₃·7H₂O, makes it a valuable asset for the concise synthesis of complex chiral molecules in pharmaceutical and fine chemical research and development.

References

Comprehensive Application Notes and Protocols: Dynamic Kinetic Resolution Using Ru-(S)-SunPhos for Chiral Synthesis in Drug Development

Introduction to Dynamic Kinetic Resolution (DKR) and Ru-(S)-SunPhos Catalyst System

Dynamic kinetic resolution (DKR) represents a sophisticated catalytic strategy that enables the conversion of racemic starting materials into single enantiomer products with theoretical yields of up to 100%, overcoming the fundamental 50% yield limitation of traditional kinetic resolution. This transformative technology has revolutionized asymmetric synthesis in pharmaceutical development by simultaneously addressing both yield and enantioselectivity challenges. The fundamental principle of DKR relies on the combination of two processes: selective transformation of one enantiomer from a racemic mixture coupled with in situ racemization of the starting material. This elegant approach ensures that as the preferred enantiomer is consumed, the disfavored enantiomer continuously epimerizes, maintaining an equilibrium that drives the reaction toward complete conversion to the desired stereoisomer [1].

The Ru-(S)-SunPhos catalyst system, developed through extensive research over the past decade, has emerged as a particularly versatile tool for implementing DKR in complex synthetic scenarios. This chiral ruthenium catalyst exhibits remarkable catalytic efficiency and substrate tolerance, enabling asymmetric hydrogenation of highly functionalized ketones with exceptional stereocontrol. The system's effectiveness stems from the unique electronic and steric properties of the SunPhos ligand family, which create a well-defined chiral environment around the ruthenium center. This precise spatial arrangement allows for differentiated transition state energies between enantiomeric pathways, with typical ΔΔG‡ values sufficient to achieve enantiomeric excesses >99% in optimized systems [2] [3]. The integration of this catalyst with appropriate reaction conditions has unlocked efficient synthetic routes to numerous chiral building blocks essential for pharmaceutical applications.

Table 1: Comparison Between Traditional Kinetic Resolution and Dynamic Kinetic Resolution

| Parameter | Traditional Kinetic Resolution | Dynamic Kinetic Resolution |

|---|---|---|

| Maximum Theoretical Yield | 50% | 100% |

| Enantiomeric Excess (ee) | Dependent on conversion, decreases at high conversion | Can remain high even at complete conversion |

| Key Requirement | kfast >> kslow | kracemization > kreaction and kfast >> kslow |

| Catalyst Complexity | Single function: selective transformation | Dual function: selective transformation + racemization |

| Industrial Applicability | Limited by yield constraints | Highly favorable for process chemistry |

Fundamental Principles and Mechanism of DKR with Ru-(S)-SunPhos

Theoretical Foundation of Dynamic Kinetic Resolution

The energetic landscape of dynamic kinetic resolution provides the theoretical foundation for understanding the exceptional efficiency of Ru-(S)-SunPhos catalyzed transformations. In a typical DKR process, the (R) and (S) enantiomers of the substrate exist in rapid equilibrium due to the presence of epimerization conditions, with the interconversion barrier (ΔG‡rac) significantly lower than the activation barriers for product formation. The critical requirement for successful DKR is that the racemization rate (krac) must exceed the reaction rate (krxn) of the faster-reacting enantiomer, ensuring that the substrate pool remains effectively racemic throughout the transformation. Simultaneously, the catalyst must provide a substantial activation energy difference (ΔΔG‡) between the diastereomeric transition states leading to the two enantiomeric products, typically ≥2.5 kcal/mol to achieve >95% enantiomeric excess at room temperature [1] [4].

The kinetic selectivity factor (s = kR/kS) quantifies the catalyst's ability to differentiate between enantiomers, with values >50 generally required to obtain both high yield and excellent enantiopurity. For Ru-(S)-SunPhos systems, selectivity factors often exceed 200 under optimized conditions, enabling near-perfect stereocontrol. This remarkable selectivity originates from the precise chiral induction provided by the SunPhos ligand architecture, which creates a highly congested coordination sphere around the ruthenium center. This steric environment preferentially stabilizes the pro-R or pro-S transition state through favorable non-covalent interactions while imposing significant repulsive interactions on the disfavored pathway. The catalyst's robustness under hydrogenation conditions further ensures that the selective transformation proceeds efficiently without catalyst decomposition, which is essential for achieving complete conversion of racemic substrates to enantiopure products [3].

Mechanistic Aspects of Ru-(S)-SunPhos Catalyzed Hydrogenation

The catalytic cycle for Ru-(S)-SunPhos mediated asymmetric hydrogenation begins with the coordination of the substrate's carbonyl group to the ruthenium center, displacing a weakly bound solvent molecule. This step is facilitated by the electron-deficient nature of the ruthenium center, which exhibits enhanced electrophilicity toward carbonyl oxygen atoms. Following substrate coordination, heterolytic cleavage of dihydrogen occurs, with simultaneous transfer of hydride to the carbonyl carbon and protonation of the oxygen atom. The stereodetermining step in this process involves the approach orientation of the prochiral face of the carbonyl group toward the ruthenium-hydride moiety, with the SunPhos ligand dictating the preferred trajectory through a combination of steric shielding and attractive non-covalent interactions [3].

For substrates containing acidic α-protons, racemization occurs spontaneously under the basic reaction conditions through reversible enolization, establishing the dynamic equilibrium essential for DKR. In cases where the substrate lacks inherently racemizable protons, strategic addition of racemization catalysts becomes necessary. These cocatalysts, which may include both Brønsted bases and Lewis acids, facilitate epimerization through various mechanisms such as enolate formation, π-allyl intermediates, or reversible nucleophilic addition. The remarkable compatibility of Ru-(S)-SunPhos with these racemization systems enables the DKR of substrate classes that would otherwise be unsuitable for this transformative methodology. The concerted action of selective hydrogenation and continuous racemization ultimately provides the desired enantiomerically enriched products with exceptional efficiency [1] [2].

Substrate Scope and Performance Data for Ru-(S)-SunPhos DKR

The substrate generality of the Ru-(S)-SunPhos catalyst system in dynamic kinetic resolution has been extensively explored, revealing remarkable versatility across diverse structural classes. Particularly impressive results have been obtained with β-ketophosphonates, where asymmetric hydrogenation proceeds with exceptional enantioselectivities up to 99.9% ee. This outstanding performance extends to α-amido-β-keto phosphonates, which undergo efficient DKR to afford β-hydroxy-α-amido phosphonates with high diastereo- and enantioselectivity. The resulting products serve as valuable precursors to β-hydroxy-α-amino acids, important structural motifs in numerous bioactive compounds. The catalytic system maintains its efficiency even with sterically demanding substrates, demonstrating tolerance for various aromatic and heteroaromatic substituents while preserving excellent stereochemical outcomes [2].

For chemo-differentiation challenges, Ru-(S)-SunPhos exhibits exceptional performance in substrates containing multiple carbonyl groups. In β,δ-diketo acid derivatives, the system achieves remarkable chemoselective reduction at the β-carbonyl position when tetrahydrofuran (THF) is employed as a coordinative solvent. This solvent-mediated control originates from THF's ability to modulate the relative coordination strengths of different carbonyl groups to the ruthenium center, enabling preferential activation of the more Lewis basic β-keto ester moiety. Similarly, γ-heteroatom-substituted β-diketones undergo clean monoreduction with high enantioselectivity, highlighting the catalyst's ability to distinguish between chemically similar functional groups based on their spatial positioning and electronic properties. This sophisticated discrimination capability makes Ru-(S)-SunPhos particularly valuable for the synthesis of complex pharmaceutical intermediates requiring selective transformation in polyfunctionalized molecules [2] [3].

Table 2: Optimized DKR Transformations Using Ru-(S)-SunPhos Catalyst System

| Substrate Class | Reaction Conditions | Yield (%) | ee (%) | Product Application |

|---|---|---|---|---|

| β-Ketophosphonates | Ru-(S)-SunPhos (1 mol%), H₂ (50 bar), iPrOH, 25°C | 95-99 | 99.9 | Chiral hydroxyphosphonates for enzyme inhibitors |

| α-Amido-β-keto Phosphonates | Ru-(S)-SunPhos (0.5 mol%), H₂ (30 bar), CH₂Cl₂, 40°C | 90 | 98 (dr >20:1) | β-Hydroxy-α-amino acid precursors |

| β,δ-Diketo Acid Derivatives | RuCl₂(PPh₃)₃ (2 mol%), H₂ (20 bar), THF, 50°C | 95 | 99 (β-selectivity) | Statin side chain analogs |

| γ-Halo-γ,δ-unsaturated-β-keto Esters | Ru-(S)-SunPhos (1 mol%), H₂ (10 bar), EtOAc, rt | 85 | 98 | Chiral allylic alcohols |

| δ-Ketal-β-keto Esters | Ru-(S)-SunPhos (1 mol%), CaCO₃, H₂ (50 bar), tBuOH, 60°C | 92 | 99 | Protected diol synthons |

| β-Keto Sulfones | Ru-(S)-SunPhos (2 mol%), I₂, H₂ (30 bar), MeOH, 30°C | 88 | 97 | Chiral sulfones for medicinal chemistry |

The structural adaptability of the Ru-(S)-SunPhos system enables successful DKR of substrates featuring sensitive functional groups that would typically be incompatible with conventional hydrogenation catalysts. For instance, γ-halo-γ,δ-unsaturated-β-keto esters undergo chemoselective reduction of the ketone moiety without competing reduction of the alkene or halide displacement, affording highly enantiopure chiral allyl alcohols under mild and neutral conditions. This functional group tolerance extends to acid-sensitive substrates such as δ-ketal-β-keto esters, where the addition of calcium carbonate as a stabilizing agent ensures preservation of the ketal functionality throughout the hydrogenation process. The resulting δ-ketal-β-hydroxy esters are obtained in excellent yields with enantiomeric excesses consistently exceeding 98%, demonstrating the system's compatibility with protecting group strategies commonly employed in multistep synthesis [3].

The distance effect of directing groups has been systematically investigated through comparative studies of β-, γ-, and δ-keto amides. While β-keto amides are efficiently reduced using standard Ru-(S)-SunPhos conditions, the more challenging γ- and δ-keto amides require the enhanced reactivity of a Ru-SunPhos-diamine system to achieve satisfactory conversion and selectivity. This observation highlights the nuanced relationship between substrate architecture and catalyst design, illustrating how strategic ligand modification can extend the scope of DKR to encompass increasingly ambitious synthetic targets. The accumulated data across these substrate classes confirms Ru-(S)-SunPhos as one of the most versatile and reliable catalyst systems for implementing dynamic kinetic resolution in complex molecule synthesis [3].

Experimental Protocols and Methodologies

Standard Procedure for Asymmetric Hydrogenation via DKR

Protocol for α-Amido-β-keto Phosphonates Dynamic Kinetic Resolution

Materials and Equipment:

- Ru-(S)-SunPhos catalyst (0.5 mol%)

- Anhydrous dichloromethane (distilled over calcium hydride)

- α-Amido-β-keto phosphonate substrate

- Hydrogen gas (high purity, 30 bar)

- 50 mL High-pressure stainless steel autoclave with glass insert

- Magnetic stirrer with heating capability

- Glove box for oxygen-sensitive operations (optional but recommended)

Step-by-Step Procedure:

- Catalyst Preparation: In an argon-filled glove box, weigh Ru-(S)-SunPhos catalyst (2.3 mg, 0.0025 mmol for 0.5 mol% loading) and transfer to the glass insert of the autoclave.

- Reaction Setup: Add a magnetic stir bar to the glass insert. Dissolve the α-amido-β-keto phosphonate substrate (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) and transfer this solution to the glass insert containing the catalyst. Seal the autoclave securely.

- Purge and Pressurization: Remove the autoclave from the glove box and connect to a hydrogen source. Purge the system three times with hydrogen (5 bar) to ensure complete removal of atmospheric oxygen. Subsequently, pressurize the autoclave to 30 bar hydrogen pressure at room temperature.

- Reaction Execution: Heat the autoclave to 40°C with constant stirring at 600 rpm. Maintain these conditions for 16 hours, monitoring pressure drop to confirm reaction progress.

- Workup Procedure: Carefully release the hydrogen pressure in a well-ventilated fume hood. Open the autoclave and transfer the reaction mixture to a round-bottom flask. Concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 3:1 to 1:1 gradient) to obtain the pure β-hydroxy-α-amido phosphonate.

- Analysis: Determine enantiomeric excess by chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10, flow rate 1.0 mL/min) or by NMR analysis of Mosher ester derivatives [2].

Troubleshooting Guide:

- Low Conversion: Increase catalyst loading to 1 mol% or extend reaction time to 24 hours.

- Moderate Enantioselectivity: Ensure complete anhydrous conditions; use freshly distilled solvent and molecular sieves (3Å) if necessary.

- Substrate Decomposition: Lower reaction temperature to 25°C and increase hydrogen pressure to 50 bar.

Chemoselective Hydrogenation of β,δ-Diketo Acid Derivatives

Selective β-Carbonyl Reduction Protocol

Reaction Setup:

- RuCl₂(PPh₃)₃ catalyst (2 mol%)

- Anhydrous tetrahydrofuran (THF) as solvent

- β,δ-Diketo acid derivative substrate

- Hydrogen gas (20 bar)

- 100 mL Parr reactor with Teflon liner

Detailed Methodology:

- Charge the reactor with RuCl₂(PPh₃)₃ (4.5 mg, 0.005 mmol for 2 mol% loading) and β,δ-diketo acid derivative (0.25 mmol).

- Add anhydrous THF (25 mL) via syringe under nitrogen atmosphere, ensuring complete dissolution of the substrate.

- Seal the reactor, purge with hydrogen (3 × 10 bar), then pressurize to 20 bar H₂ at room temperature.

- Heat to 50°C with vigorous stirring (800 rpm) for 12 hours. The coordinating ability of THF is crucial for chemoselectivity, as it modulates the relative binding affinities of the β- versus δ-carbonyl groups.

- After cooling to room temperature, carefully release pressure and concentrate the reaction mixture.

- Purify by preparative TLC (silica gel, dichloromethane/methanol 95:5) to obtain the β-hydroxy-δ-keto product.

- Characterize by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS; determine enantiopurity by chiral phase HPLC [2] [3].

Critical Parameters for Success:

- Solvent Purity: THF must be rigorously dried and free of peroxides to maintain catalyst activity.

- Temperature Control: Maintaining 50°C is essential for optimal reaction rate without compromising chemoselectivity.

- Substrate Purity: Starting materials should be purified by recrystallization or chromatography to remove acidic impurities that may deactivate the catalyst.

Pharmaceutical Applications and Synthetic Utility

The implementation of Ru-(S)-SunPhos catalyzed DKR has enabled streamlined synthetic approaches to several important pharmaceutical compounds, demonstrating significant advantages over traditional methodologies. A prominent application involves the formal synthesis of T-588, a cognitive enhancer with neuroprotective properties. The critical step in this route employs asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate using Ru-(S)-SunPhos to establish the key chiral center with exceptional enantiocontrol. This transformation exemplifies how DKR methodology can simplify synthetic sequences to complex drug molecules by reducing step counts and improving overall efficiency. The resulting chiral alcohol serves as a pivotal intermediate that can be elaborated to the final active pharmaceutical ingredient through conventional functional group manipulations [2].

The technology has also been successfully applied to the synthesis of chiral β-hydroxy-α-amino acid derivatives, structurally diverse building blocks prevalent in numerous therapeutic agents. These compounds serve as core components of protease inhibitors, enzyme substrates, and conformational constraints in peptidomimetics. Through DKR of α-amido-β-keto phosphonates, researchers can efficiently access both enantiomers of these valuable synthons by appropriate selection of the SunPhos ligand configuration [(R) or (S) variant]. This strategic application highlights the stereochemical flexibility of the methodology, allowing medicinal chemists to rapidly explore structure-activity relationships by preparing both enantiomeric series of target compounds. The operational simplicity of the hydrogenation process further facilitates its adoption in industrial settings where scalability and reproducibility are paramount considerations [2] [3].

For the synthesis of statin-like molecules, the chemoselective reduction of β,δ-diketo acid derivatives represents another impactful application. The ability to selectively reduce the β-carbonyl group while preserving the δ-carbonyl functionality provides direct access to the characteristic dihydroxy acid backbone of cholesterol-lowering drugs such as atorvastatin and rosuvastatin. This strategic transformation demonstrates how the coordinating solvent modulation inherent to the Ru-(S)-SunPhos system enables control over reaction outcomes that would be challenging with conventional catalytic methods. The methodology thus offers a compelling alternative to classical synthetic approaches that often require extensive protecting group manipulations to achieve similar levels of chemo- and stereoselectivity [2].

Conclusion and Future Perspectives

The Ru-(S)-SunPhos catalyst system for dynamic kinetic resolution represents a transformative advancement in asymmetric synthesis, particularly for pharmaceutical applications requiring high levels of stereochemical purity. The comprehensive data presented in these application notes demonstrates the remarkable versatility and efficiency of this methodology across diverse substrate classes, consistently delivering excellent yields and enantioselectivities under practical reaction conditions. The detailed protocols provided herein empower researchers to implement these transformations in their own synthetic campaigns, leveraging the power of DKR to streamline routes to complex chiral molecules. The combination of robust performance, broad substrate scope, and operational simplicity positions Ru-(S)-SunPhos mediated DKR as a cornerstone technology for modern asymmetric synthesis in both academic and industrial settings.

Future developments in this field will likely focus on expanding the substrate generality to encompass even more challenging structural motifs, particularly those containing basic nitrogen functionalities that have traditionally posed compatibility issues with ruthenium catalysts. Additionally, ongoing efforts to reduce catalyst loadings and develop immobilized variants for continuous flow applications will further enhance the sustainability and cost-effectiveness of these transformations. The integration of Ru-(S)-SunPhos DKR with other catalytic methods in tandem reaction sequences represents another exciting frontier, enabling the construction of complex molecular architectures with multiple stereocenters in a single operational step. As these methodological advances continue to emerge, the impact of DKR technology on pharmaceutical synthesis is expected to grow substantially, accelerating the discovery and development of new therapeutic agents through more efficient access to enantiopure building blocks.

References

Comprehensive Application Notes and Protocols: Enantioselective Synthesis of Beta-Amino Acids

Introduction to β-Amino Acids and Their Significance

Beta-amino acids (β-amino acids) represent a crucial class of organic compounds characterized by an amino group (-NH₂) positioned at the β-carbon relative to the carboxyl group (-COOH). This structural distinction from the more common α-amino acids (which form the building blocks of proteins) confers unique stability and structural properties to β-amino acids and their derivatives. The interest in β-amino acids has grown substantially over recent years due to their importance in multiple research domains, including combinatorial chemistry, medicinal chemistry, molecular design, and proteomics. [1]

The significance of β-amino acids in pharmaceutical applications cannot be overstated. These compounds serve as key precursors and building blocks for various therapeutic agents, including β-lactam antibiotics, anticancer compounds, and enzyme inhibitors. Unlike their α-amino acid counterparts, β-amino acids impart remarkable metabolic stability when incorporated into peptide chains, dramatically increasing the bioavailability and half-life of peptide-based therapeutics. This enhanced stability arises from their resistance to conventional proteolytic enzymes, making them invaluable in drug design where prolonged activity is desired. [2] Additionally, β-amino acids are found in numerous highly active natural products including cryptophycines (cancerostatics) and D-lysergic acid (psychotropics), further underscoring their pharmacological relevance. [2]

Synthetic Methodologies for Enantioselective β-Amino Acid Synthesis

Catalytic Asymmetric Approaches

Catalytic enantioselective methods represent the most atom-economical and efficient approaches to β-amino acid synthesis. Among these, the aza-Michael reaction has emerged as a particularly powerful tool for generating optically active β-amino carbonyl compounds. This reaction utilizes catalytic amounts of chiral Lewis acids or organocatalysts to facilitate the asymmetric addition of nitrogen nucleophiles to α,β-unsaturated electrophiles. The aza-Michael reaction provides one of the most efficient methods for the generation of optically active β-amino carbonyl compounds, which can be readily transformed into β-amino acids through standard functional group manipulations. [3] The development of these catalytic protocols has significantly advanced the field of asymmetric synthesis by providing practical and scalable routes to enantiomerically enriched β-amino acids without requiring stoichiometric amounts of chiral auxiliaries. [1]

Another prominent catalytic approach involves enantioselective conjugate addition reactions, where organometallic reagents are added to nitro acrylates and their derivatives. This methodology has been successfully extended to various organometallic systems, including aluminum organyls (readily available and produced on industrial scale), zinc organyls (offering higher selectivity and atom efficiency), and boronates (extending the scope to numerous aromatic, heterocyclic, and functionalized side chains). These reactions facilitate access to dozens of differently substituted β²-amino acids in their non-racemic configurations with excellent enantioselectivity (ee >98%) and are scalable under non-cryogenic, aerobic, and aqueous conditions. [2]

Table 1: Comparison of Catalytic Asymmetric Synthesis Methods for β-Amino Acids

| Method | Catalyst System | Enantioselectivity | Key Advantages | Substrate Scope |

|---|---|---|---|---|

| Aza-Michael Reaction | Chiral Lewis acids | Typically >90% ee | Atom-economical; direct formation of β-amino carbonyl compounds | α,β-unsaturated carbonyl compounds |

| Conjugate Addition | Organoaluminum, organozinc, or boronates | >98% ee | Wide variability of R groups; both enantiomers accessible | Nitro acrylates and derivatives |

| Asymmetric Hydrogenation | Homogeneous transition metal catalysts | >98% ee | High efficiency; simple substrate synthesis | Compounds with benzylic side chains |

| Mannich Reactions | Chiral organocatalysts or metal complexes | High ee reported | Direct access to β-amino acid precursors | Pre-formed imines |

Biological and Alternative Methods

Biocatalytic approaches offer complementary routes to enantiomerically pure β-amino acids, leveraging the exceptional selectivity of enzymes under mild reaction conditions. Enzymatic resolution of racemic mixtures represents a robust method for obtaining optically active β²-amino acids, employing cheap and robust enzyme systems that tolerate a wide variety of substrates. This method is particularly valuable for synthesizing compounds with sensitive functional groups that might not survive harsher chemical conditions. The enzymatic resolution process operates efficiently under non-cryogenic, aerobic, and aqueous conditions, making it environmentally friendly and scalable. Both enantiomers of the target β-amino acids are typically accessible through this approach, providing flexibility in chiral pool development for pharmaceutical applications. [2]

Asymmetric hydrogenation represents another powerful methodology, especially effective for β-amino acids with benzylic side chains. This approach employs readily available homogeneous catalysts that operate at low loading (down to 0.1 mol%) under simple low-pressure hydrogenation conditions. The substrate synthesis for asymmetric hydrogenation is typically straightforward, involving standard transformations that are easily scalable for industrial production. Like other catalytic methods, asymmetric hydrogenation typically delivers products with excellent enantiomeric excess (ee >98%), and both enantiomers are accessible at similar costs through appropriate selection of catalyst enantiomers. [2]

Experimental Protocols

Protocol 1: Catalytic Enantioselective Aza-Michael Reaction for β-Amino Carbonyl Compounds

3.1.1 Principle and Scope

This protocol describes an efficient method for the synthesis of β-amino carbonyl compounds via a catalytic enantioselective aza-Michael reaction, adapted from published procedures with optimization for reproducibility and practical application. [3] The transformation utilizes a chiral Lewis acid catalyst to control stereochemistry during the addition of nitrogen nucleophiles to α,β-unsaturated carbonyl acceptors, providing direct access to enantiomerically enriched β-amino carbonyl intermediates that can be converted to β-amino acids through standard functional group manipulations.

3.1.2 Materials and Equipment

- Reaction substrates: High-purity α,β-unsaturated carbonyl compound (1.0 equiv) and nitrogen nucleophile (1.2 equiv)

- Catalyst: Chiral Lewis acid catalyst (e.g., bis-oxazoline copper complex, 5 mol%)

- Solvent: Anhydrous dichloromethane (DCM) or toluene

- Additives: Molecular sieves (4Å, activated powder)

- Equipment: Schlenk flask with stir bar, reflux condenser, syringe pumps, inert gas (N₂ or Ar) supply, TLC plates, rotary evaporator, flash chromatography system

- Analysis: Chiral HPLC system with appropriate column, polarimeter for enantiomeric excess determination

3.1.3 Step-by-Step Procedure

Reaction Setup: Flame-dry the Schlenk flask and reflux condenser under argon atmosphere. Add activated molecular sieves (4Å, 100 mg/mmol substrate) to the flask and purge with argon.

Catalyst Formation: In the dried flask, prepare the chiral Lewis acid catalyst in situ by combining the chiral ligand (5 mol%) with metal salt (5 mol%) in anhydrous DCM (0.1M concentration relative to limiting reagent). Stir the mixture at room temperature for 30 minutes under argon to form the active catalytic species.

Substrate Addition: Cool the reaction mixture to 0°C using an ice bath. Add the α,β-unsaturated carbonyl compound (1.0 equiv) dissolved in minimal anhydrous DCM, followed by dropwise addition of the nitrogen nucleophile (1.2 equiv) via syringe pump over 10 minutes.

Reaction Monitoring: Allow the reaction to warm slowly to room temperature and monitor by TLC or LC-MS every 2 hours. Typical reaction time is 12-24 hours. The reaction is considered complete when TLC shows full consumption of the α,β-unsaturated carbonyl compound.

Workup Procedure: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL per 100 mL reaction volume). Extract the aqueous layer with DCM (3 × 20 mL), combine the organic extracts, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash chromatography on silica gel using an appropriate hexane/ethyl acetate gradient. Characterize the purified β-amino carbonyl compound by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS.

Enantiomeric Excess Determination: Determine ee by chiral HPLC analysis using a commercially available chiral stationary phase (e.g., Daicel CHIRALPAK series). Confirm absolute configuration by comparison of optical rotation with literature values.

3.1.4 Troubleshooting and Optimization

- Low Conversion: Ensure strict anhydrous conditions and use freshly activated molecular sieves. Increase catalyst loading to 10 mol% if necessary.

- Poor Enantioselectivity: Use higher purity chiral ligand and confirm the metal-to-ligand ratio. Screening alternative solvent systems (e.g., switching from DCM to toluene) may improve selectivity.

- Scale-up Considerations: For reactions at >10 mmol scale, increase equivalence of nitrogen nucleophile to 1.5 equiv and extend addition time to 30 minutes to control exotherm.

Protocol 2: Enzymatic Resolution of Racemic β²-Amino Acids

3.2.1 Principle and Scope

This protocol describes the enzymatic kinetic resolution of racemic β²-amino acids using robust and inexpensive enzyme systems. [2] This method is particularly valuable for synthesizing β-amino acids containing sensitive functional groups that might not tolerate the conditions of metal-catalyzed asymmetric synthesis. The process exploits the differential reaction rates of enzyme-catalyzed transformations with each enantiomer, allowing for the isolation of both enantiomers from a racemic mixture.

3.2.2 Materials and Equipment

- Substrate: Racemic β²-amino acid (1.0 equiv)

- Enzyme: Immobilized lipase or protease (e.g., Candida antarctica lipase B, 20% w/w relative to substrate)

- Acyl Donor: Vinyl acetate or isopropenyl acetate (2.0 equiv)

- Solvent: Phosphate buffer (0.1M, pH 7.0) or organic solvent (e.g., tert-butyl methyl ether)

- Equipment: Round-bottom flask with stir bar, pH meter, heating mantle, separatory funnel, HPLC system

- Purification: Ion-exchange chromatography system, recrystallization setup

3.2.3 Step-by-Step Procedure

Reaction Setup: Charge the racemic β²-amino acid (1.0 equiv) and immobilized enzyme (20% w/w) to a round-bottom flask containing the appropriate solvent (0.2M concentration). For hydrolytic enzymes, use phosphate buffer (0.1M, pH 7.0); for lipases, organic solvents like tert-butyl methyl ether often provide better selectivity.

Acylation Reaction: Add the acyl donor (vinyl acetate or isopropenyl acetate, 2.0 equiv) to the reaction mixture. Stir vigorously at 30°C and monitor reaction progress by chiral HPLC.

Reaction Control: Stop the reaction at approximately 50% conversion (typically 4-48 hours) by filtering off the immobilized enzyme. The exact conversion must be carefully controlled to maximize both yield and enantiopurity.

Separation of Enantiomers: Separate the unreacted amino acid enantiomer from the acylated product using ion-exchange chromatography or extraction methods. The unreacted enantiomer typically has high enantiomeric purity.

Hydrolysis (Optional): If desired, hydrolyze the acylated enantiomer under mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) to obtain the opposite enantiomer of the free β²-amino acid.

Purification: Recrystallize both enantiomers from appropriate solvents to achieve >99% ee if necessary. Characterize products by NMR, HRMS, and specific rotation.

3.2.4 Troubleshooting and Optimization

- Low Enantioselectivity: Screen different enzyme preparations (various lipases and proteases) to identify the most selective biocatalyst for your specific substrate.

- Slow Reaction Rate: Increase temperature to 40°C or enzyme loading to 30% w/w. Add minimal amounts of co-solvents (e.g., DMSO, <5% v/v) to improve substrate solubility.

- Scale-up Considerations: Use continuously stirred tank reactors or packed-bed reactors for larger scales (>100g) to maintain efficient mixing and temperature control.

Analytical Methods and Purification Protocols

Chiral HPLC Analysis of β-Amino Acids

The analysis of enantiomeric purity represents a critical step in the development and validation of any asymmetric synthesis method. For β-amino acids, chiral high-performance liquid chromatography (HPLC) has emerged as the gold standard analytical technique for determining enantiomeric excess and confirming successful resolution or asymmetric synthesis. [4] This method utilizes specialized chiral stationary phases (CSPs) containing single-enantiomer compounds that selectively interact with each enantiomer in a sample, leading to differential retention times and enabling precise separation and quantification. The global chiral HPLC column market, valued at USD 93.4 million in 2024, reflects the importance of this analytical technology in pharmaceutical development and quality control. [5]

Table 2: Chiral HPLC Stationary Phases for β-Amino Acid Analysis

| Stationary Phase Type | Key Manufacturers | Separation Mechanism | Optimal Mobile Phase | Application Notes |

|---|---|---|---|---|

| Polysaccharide-based | Daicel (CHIRALPAK series) | Multiple interaction sites (H-bonding, π-π, dipole-dipole) | Hexane/IPA/ethanol with acid/base modifiers | Broad applicability; >80% of chiral separations |

| Cyclodextrin-based | Astec, Supelco | Inclusion complex formation | Reversed-phase (MeCN/H₂O) with buffers | Suitable for polar compounds; can be used in polar-organic mode |

| Macrocyclic glycopeptide | Chirobiotic (Sigma-Aldrich) | Ionic, H-bonding, π-π interactions | 100% methanol to buffered aqueous-organic | Excellent for amino acids; compatible with MS detection |

| Pirkle-type | Regis Technologies | π-π interactions, H-bonding | Normal phase (hexane/alcohol) | Complementary selectivity; predictable elution order |

The selection of an appropriate chiral stationary phase represents the most critical factor in successful method development. According to market analyses, polysaccharide-based columns (particularly those from Daicel Corporation) dominate the field, holding approximately 40% of the market share due to their diverse portfolio of cellulose- and amylose-based columns with broad applicability. [5] Recent innovations include the introduction of 3μm immobilized polysaccharide phases (e.g., CHIRALPAK IM-3) that offer faster, high-throughput separations compatible with both HPLC and SFC (supercritical fluid chromatography) systems. [5] For method development, analysts typically screen 5-7 different columns to identify the optimal system, as no single chiral stationary phase can resolve all enantiomeric pairs. [4]

Simulated Moving Bed (SMB) Chromatography for Large-Scale Purification

For the large-scale purification of enantiomerically pure β-amino acids, simulated moving bed (SMB) chromatography represents a continuous, cost-effective alternative to batch chromatographic separations. This technology exploits the same separation principles as conventional chromatography but arranges multiple columns in a specific configuration that simulates a continuous counter-current process, significantly improving solvent efficiency and productivity. [6] Recent advances have demonstrated that even achiral SMB processes can be effective for separating nonracemic mixtures of enantiomers when based on the phenomenon of self-disproportionation of enantiomers (SDE), where homochiral and heterochiral associates exhibit different adsorption behaviors. [6]

The experimental workflow below illustrates the key steps in the SMB purification process for β-amino acids:

In a recent application, researchers developed an achiral SMB process for isolating pure enantiomers from nonracemic mixtures of methyl p-tolyl sulfoxide, achieving product yields from 14 to 73% with purity ranging from 81% to 100%. [6] The process design was supported by a mathematical model that accounted for the specificity of SDE-driven separation, demonstrating feasibility, reproducibility, and predictability for industrial production. This approach represents an attractive alternative to enantioselective chromatography using expensive chiral stationary phases, particularly for the isolation of target enantiomers from nonracemic mixtures obtained from asymmetric synthesis. [6]

Applications in Drug Development and Medicinal Chemistry

Pharmaceutical Applications

β-amino acids have found diverse applications in pharmaceutical development, serving as critical building blocks for various therapeutic agents. Their incorporation into peptide sequences dramatically increases metabolic stability while maintaining biological activity, addressing a key limitation of natural peptide therapeutics. [2] The β-amino acid motif appears in various highly active natural products including β-lactam antibiotics, cancerostatica (e.g., cryptophycines), and psychotropics (e.g., D-lysergic acid), underscoring their pharmacological significance. [2] The development of stereoselective and economically feasible synthesis routes toward 2-branched β-amino acids represents a particularly challenging task, being more complicated than the preparation of their well-investigated 3-substituted counterparts. [2]

The pharmaceutical industry's substantial R&D investments in chiral drug development have significantly driven demand for β-amino acid building blocks and synthetic methodologies. With global pharmaceutical R&D expenditure reaching approximately $250 billion in 2023 and a significant portion dedicated to chiral drug development, the importance of efficient synthetic access to enantiomerically pure β-amino acids continues to grow. [5] Regulatory mandates from agencies worldwide now explicitly require detailed enantiomeric characterization of pharmaceuticals, with International Council for Harmonisation (ICH) Q6A guidelines specifying thresholds for enantiomeric impurities as low as 0.1% for certain drug substances. [5] This regulatory landscape has made efficient asymmetric synthesis and precise analytical characterization of β-amino acids essential across the pharmaceutical value chain.

Case Study: β-Lactam Antibiotics from β-Amino Acids

Recent research has demonstrated the application of enantiomerically pure β-amino acids in the development of novel antibiotics to address the growing challenge of antimicrobial resistance. In a 2018 study, researchers disclosed the in silico design and unprecedented ten-step synthesis of eleven nocardicin-like enantiomerically pure 2-{3-[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-oxoazetidin-1-yl}acetic acids starting from serine as a readily accessible precursor. [7] These monocyclic 3-amino-β-lactams were designed as inhibitors of penicillin-binding proteins (PBPs) in resistant bacteria, revealing the potential of α-benzylidenecarboxylates as interesting leads in the pursuit of novel PBP inhibitors. [7]

The synthetic approach utilized a chiral pool strategy starting from serine, which was elaborated through a series of stereocontrolled transformations to install the β-lactam ring with the appropriate stereochemistry. The resulting compounds were evaluated for their capability to inhibit PBPs of various resistant bacteria, with promising results. Importantly, no deactivation by representative enzymes belonging to the four β-lactamase classes was observed, while weak inhibition of class C β-lactamase P99 was demonstrated. [7] This case study illustrates how enantioselective synthesis of β-amino acids enables the development of novel antibiotics that potentially circumvent existing resistance mechanisms.

The following diagram illustrates the key stages in the development of β-amino acid-derived pharmaceuticals:

Conclusion and Future Perspectives

The field of enantioselective β-amino acid synthesis has advanced significantly, with multiple efficient methodologies now available for producing these valuable building blocks in high enantiomeric purity. Catalytic asymmetric approaches, including aza-Michael reactions, conjugate additions, and hydrogenations, offer atom-economical routes to various β-amino acid structural motifs. [3] [2] Complementary biological methods, particularly enzymatic resolutions, provide alternative pathways for compounds containing sensitive functional groups. [2] These synthetic advances have enabled the growing application of β-amino acids in pharmaceutical development, particularly for enhancing the metabolic stability of peptide-based therapeutics and as precursors to important antibiotic classes. [7] [2]

Looking forward, several trends are likely to shape future developments in β-amino acid synthesis and application. The integration of artificial intelligence and machine learning in method development shows promise for predicting optimal synthetic routes and chiral separation conditions, potentially reducing method development time and costs. [5] Additionally, the continued innovation in chiral stationary phases for analytical and preparative separations will enhance our ability to characterize and purify β-amino acid derivatives. [4] [5] As regulatory requirements for enantiomeric purity become increasingly stringent across global markets, the development of efficient, scalable, and cost-effective synthetic methodologies for β-amino acids will remain an important research frontier with significant implications for pharmaceutical development and manufacturing. [5]

References

- 1. Wiley-VCH - Enantioselective of Synthesis - Beta Amino Acids [wiley-vch.de]

- 2. 2- Beta : Synthesis... - ChiroBlock Chiroblock GmbH Amino Acids [chiroblock.com]

- 3. A Catalytic Enantioselective Aza‐Michael Reaction: Novel Protocols ... [colab.ws]

- 4. Chromatography and Crystallization in Chiral Resolution [chiralpedia.com]

- 5. Chiral HPLC Column Market Outlook 2025-2032 [intelmarketresearch.com]

- 6. Separation of nonracemic mixtures of enantiomers by ... [sciencedirect.com]

- 7. In silico design and enantioselective of functionalized... synthesis [biblio.ugent.be]

beta-keto ester hydrogenation with (S)-SunPhos

Substrate Scope and Performance Data

The table below summarizes various β-keto ester substrates that have been successfully hydrogenated using Ru-(S)-SunPhos catalytic systems, along with their reported performance [1] [2] [3].

| Substrate Class | Specific Example(s) | Conditions / Additives | Performance (Yield / ee) | Notes / Application |

|---|---|---|---|---|

| γ-Heteroatom-substituted β-keto esters | Not specified | Not specified | "High enantioselectivities" [1] | Product: enantiomerically pure γ-heteroatom substituted β-hydroxy esters [1]. |

| δ-Ketal-β-keto esters | Acid-labile, ε-substituted δ-ketal-β-keto esters | Presence of CaCO₃ [2] [3] | Good yields, High ee values [2] [3] | CaCO₃ stabilizes the acid-labile δ-ketal group during hydrogenation [2]. |

| γ-Halo-γ,δ-unsaturated- β-keto esters | γ-Halo-γ,δ-unsaturated-β-keto esters | Neutral conditions [3] | High enantiopurity [3] | Highly chemoselective hydrogenation at the carbonyl group, yielding chiral allyl alcohols [3]. |

| α-Substituted β-keto esters | α-Substituted β-keto esters and phosphonates | Dynamic Kinetic Resolution (DKR) [3] | Exceptionally high stereoselectivity [3] | DKR enables high stereoselectivity for substrates with α-chiral centers. |

| Standard β-keto esters | Benchmark monofunctionalized ketones | Not specified | High enantioselectivity achieved [3] | Early benchmark reactions for the project. |

Detailed Methodology for Key Substrates

While a full step-by-step protocol is not provided in the search results, the following methodological details are reported for specific substrate classes.

Hydrogenation of δ-Ketal-β-keto Esters

This protocol highlights the use of an additive to protect an acid-sensitive functional group [2] [3].

- Catalyst System: Ru complex with (S)-SunPhos ligand.

- Key Additive: Calcium Carbonate (CaCO₃).

- Function of Additive: To stabilize the acid-labile δ-ketal group during the hydrogenation reaction, preventing its decomposition [2].

- Outcome: The reaction produces optically pure, acid-labile δ-ketal-β-hydroxy esters in good yields and with high enantiomeric excess (ee) [2].

Hydrogenation of γ-Halo-γ,δ-unsaturated-β-keto Esters

This method showcases high chemoselectivity under mild conditions [3].

- Catalyst System: Ru complex with this compound ligand.

- Conditions: Neutral reaction conditions.

- Chemoselectivity: The catalyst selectively hydrogenates the carbonyl group while leaving the carbon-carbon double bond and the halogen atom intact [3].

- Outcome: Provides access to highly enantiopure chiral allyl alcohols [3].

Workflow for Hydrogenation Using Ru-(S)-SunPhos

The following diagram outlines the general experimental workflow and key decision points for running these hydrogenation reactions, based on the information available.

Important Considerations for Protocol Development

The search results indicate several factors that are critical for success but for which precise details are missing. You will need to determine these parameters experimentally or by consulting more extensive publications from the research group.

- Solvent Selection: The solvent can be crucial. Tetrahydrofuran (THF) is mentioned as a "helpful coordinative solvent" for controlling chemo- and enantioselectivity in more challenging polycarbonyl substrates [3].

- Other Additives: Beyond CaCO₃, other additives are used for specific systems. For example, CeCl₃·7H₂O is reported as an efficient additive for α-keto esters/amides, and iodine (I₂) is used for β-keto sulfones [3]. The role of these additives in the hydrogenation of standard β-keto esters may need investigation.

- Specific Reaction Conditions: Precise details on catalyst loading, hydrogen pressure, reaction temperature, and reaction time are not consistently provided in the available excerpts and would need to be sourced from the full-text articles.

References

Application Notes: Ruthenium-Catalyzed Hydrogenation of 3-Oxoglutaric Acid Derivatives

Introduction

The hydrogenation of 3-oxoglutaric acid derivatives is a crucial transformation in synthetic organic chemistry, providing access to chiral building blocks for pharmaceuticals and complex natural products. These 1,3,5-tricarbonyl compounds present unique challenges and opportunities for chemoselective and enantioselective reduction. This guide covers two highly effective ruthenium-catalyzed protocols: one for asymmetric hydrogenation achieving high enantioselectivity, and another for chemoselective hydrogenation at the β-carbonyl position.

Key Catalytic Systems & Protocols

Asymmetric Hydrogenation Protocol [1]

This protocol uses a chiral ruthenium-SunPhos complex for enantioselective hydrogenation.

- Catalyst:

[RuCl(benzene)(S)-SunPhos]Cl- SunPhos Formula: (2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine)

- Typical Reaction Conditions:

- Temperature: Not specified, but typically 50-70°C for similar hydrogenations.

- H₂ Pressure: 20-100 bar.

- Solvent: Acetone (optimal for enantioselectivity).

- Key Finding: Pronounced solvent effect observed. Enantioselectivity increased from ~20% in EtOH or THF to 90% in acetone. Inversion of product configuration occurred when changing solvent from EtOH to THF or acetone [1].

Chemoselective Hydrogenation Protocol [2]

This method achieves high chemoselectivity for reducing the β-carbonyl over the δ-carbonyl in β,δ-diketo acid derivatives.

- Catalyst:

RuCl₂(PPh₃)₃(commercially available and inexpensive). - Standard Conditions:

- Solvent: Tetrahydrofuran (THF) - critical for chemoselectivity.

- Temperature: 70°C.

- H₂ Pressure: 20 bar.

- Reaction Time: 8-15 hours.

- Substrate-to-Catalyst Ratio (S/C): 200.

- Key Feature: THF acts as a competitive ligand, modulating the coordination ability of different carbonyl groups. The β-keto amide moiety is hydrogenated much more rapidly than β-keto esters or simple ketones under these conditions. The products are resistant to further hydrogenation, eliminating the need for careful reaction monitoring [2].

Experimental Data Summary

Table 1: Solvent Effects on Asymmetric Hydrogenation [1]

| Solvent | Enantiomeric Excess (ee) | Notes |

|---|---|---|

| Acetone | ~90% | Optimal selectivity |

| THF | ~20% | Inversion of product configuration |

| EtOH | ~20% | - |

| CH₂Cl₂ | High | Exact value not specified, but "high" |

| Dioxane | High | Exact value not specified, but "high" |

Table 2: Yields for Chemoselective Hydrogenation of Various Substrates [2]

| Substrate | R Group | Het Group | Yield (%) |

|---|---|---|---|

| 1a | Me | OMe | 85 |

| 1b | Me | OtBu | 86 |

| 1c | Ph | OtBu | 87 |

| 1f | Et | NHtBu | 95 |

| 1j | C₆H₅ | N-Morpholinyl | 95 |

| 1m | C₆H₅ | NEt₂ | 96 |

| 1t | Et | NEt₂ | 91 |

Detailed Experimental Workflow

The following diagram outlines the general decision-making and experimental workflow for hydrogenating 3-oxoglutaric acid derivatives, based on the desired outcome.

Step-by-Step Procedure for Chemoselective Hydrogenation [2]

- Reaction Setup: In an inert atmosphere glove box, charge a pressure vessel with the β,δ-diketo acid substrate (1.0 mmol) and

RuCl₂(PPh₃)₃catalyst (S/C = 200). - Solvent Addition: Add anhydrous THF (5 mL) as the solvent.

- Hydrogenation: Seal the vessel, remove it from the glove box, and pressurize with H₂ to 20 bar. Heat the reaction mixture to 70°C with stirring for 8-15 hours.

- Reaction Monitoring: Monitor by TLC or GC-MS. Note: Full conversion is typically achieved in 8 hours for most amide substrates, and the products are stable against over-reduction.

- Work-up: After cooling to room temperature and carefully releasing the pressure, concentrate the reaction mixture under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure β-hydroxy-δ-keto ester or amide.

Troubleshooting & Best Practices

- Solvent Purity: Use anhydrous, degassed solvents for optimal catalyst activity and lifetime. The dramatic solvent effects observed make solvent choice paramount [1] [2].

- Catalyst Handling: All ruthenium catalysts are air-sensitive in solution. Manipulate and store them under an inert atmosphere (e.g., nitrogen or argon).

- Pressure Equipment: Ensure all high-pressure reactors are properly calibrated and maintained. Never exceed the rated pressure of your reaction vessel.

- Substrate Scope: Amide derivatives generally provide higher yields and faster reaction rates compared to ester derivatives in the chemoselective protocol [2]. Aryl-substituted derivatives also often give higher yields than alkyl-substituted ones.

Conclusion

The hydrogenation of 3-oxoglutaric acid derivatives can be directed with high precision using tailored ruthenium catalysts. The [RuCl(benzene)this compound]Cl/acetone system is optimal for achieving high enantioselectivity, while the RuCl₂(PPh₃)₃/THF system is exceptionally effective for the chemoselective reduction of the β-carbonyl group in complex polycarbonyl substrates. These protocols are robust, atom-economical, and provide valuable intermediates for advanced synthetic applications.

References

Ru-(S)-SunPhos Catalytic System: Application Notes and Protocols for Asymmetric Hydrogenation in Pharmaceutical Synthesis

Introduction

The Ru-(S)-SunPhos catalytic system represents a significant advancement in asymmetric hydrogenation, particularly for the synthesis of enantiomerically pure α-hydroxy carboxylates and related pharmaceutical intermediates. This catalytic system exhibits exceptional enantioselectivity and functional group tolerance, making it particularly valuable for drug development applications where chiral center formation is required. The system's remarkable performance is substantially enhanced by the addition of CeCl₃·7H₂O, which improves both enantioselectivity and catalyst stability. These application notes provide a comprehensive technical reference for researchers implementing this catalytic technology, with detailed protocols focused on the synthesis of key intermediates for cognitive enhancers such as T-588, demonstrating the system's practical utility in complex molecular synthesis.

Catalytic Mechanism Overview

Fundamental Principles

The Ru-(S)-SunPhos catalytic cycle operates through a well-defined mechanism that transforms prochiral α-ketoesters into enantiomerically enriched α-hydroxy esters with exceptional selectivity. The catalytic cycle begins with a pre-catalyst activation phase where the ruthenium-SunPhos complex is converted into its active form. The mechanism proceeds through a coordination-insertion pathway where the keto carbonyl group of the substrate coordinates to the ruthenium center, followed by hydride transfer from the metal-hydride species. This creates a chiral environment that dictates the facial selectivity of hydrogen addition, resulting in high enantiomeric excess. The role of CeCl₃·7H₂O as an additive is crucial, as it coordinates with the carbonyl oxygen, enhancing both the reactivity and stereochemical outcome by organizing the transition state geometry. This organization enables the precise discrimination between carbonyl groups in molecules containing multiple similar functional groups, a particular challenge in complex substrate hydrogenation.

Visual Representation of the Catalytic Cycle

The following diagram illustrates the complete catalytic cycle for Ru-(S)-SunPhos catalyzed asymmetric hydrogenation, highlighting key intermediates and reaction pathways:

Figure 1: The Ru-(S)-SunPhos catalytic cycle for asymmetric hydrogenation

This catalytic cycle demonstrates the key role of cerium chloride in enhancing both enantioselectivity and catalyst stability throughout the process. The additive functions through Lewis acid interactions with the carbonyl oxygen atoms, which activates the substrate and organizes the transition state geometry. The steric and electronic properties of the (S)-SunPhos ligand create a well-defined chiral pocket around the ruthenium center, ensuring high facial selectivity during the hydride transfer step. The mechanism proceeds through a monohydride pathway rather than a dihydride mechanism, which contributes to the observed excellent enantiocontrol.

Experimental Protocol

Materials and Equipment

- Catalyst Precursor: [RuCl(benzene)this compound]Cl

- Additive: CeCl₃·7H₂O (catalytic grade, purified by recrystallization)

- Substrate: Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate (purified by recrystallization)

- Solvent: Anhydrous methanol or ethanol (distilled under nitrogen)

- Hydrogen Source: Hydrogen gas (high purity, 99.99%)

- Reaction Vessel: High-pressure hydrogenation reactor (Parr instrument or equivalent)

- Atmosphere Control: Nitrogen/vacuum manifold for inert atmosphere operations

- Analytical Equipment: HPLC with chiral stationary phase, NMR spectrometer

Step-by-Step Procedure

- Reactor Preparation: Charge the autoclave with a magnetic stir bar and purge three times with nitrogen to ensure complete oxygen removal.

- Catalyst System Assembly: Under a nitrogen atmosphere, add [RuCl(benzene)this compound]Cl (0.005 mol%) and CeCl₃·7H₂O (0.025 mol%) to the reactor.

- Solvent Addition: Introduce degassed anhydrous methanol (10 mL per mmol of substrate) through a cannula transfer technique.

- Substrate Introduction: Add ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate (1.0 equiv) as a solution in minimal degassed methanol (approximately 2 mL per mmol).

- Reactor Sealing: Close the hydrogenation vessel according to manufacturer specifications and perform a pressure leak test.

- Pressure Optimization: Pressurize the system with hydrogen to 10-15 atm, then vent to ensure complete air displacement. Repeat this process three times.

- Reaction Initiation: Pressurize to the working pressure of 50 atm H₂ and initiate stirring at 500-700 rpm.

- Temperature Control: Heat the reaction mixture to 40°C and maintain with continuous monitoring.

- Progress Monitoring: Track reaction completion by periodic sampling for HPLC analysis or by monitoring hydrogen uptake.

- Reaction Termination: After full conversion (typically 12-16 hours), cool the reactor to room temperature and carefully release residual pressure.

- Product Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

- Purification: Purify the crude material by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain ethyl 2-(benzo[b]thiophen-5-yl)-2-hydroxyacetate.

- Enantiomeric Purity Enhancement: Recrystallize from hexane/ethyl acetate to upgrade enantiomeric excess from 98.6% to 99.5% [1].

Critical Parameters for Success

- CeCl₃·7H₂O Ratio: Maintain precise stoichiometry between CeCl₃·7H₂O and ruthenium catalyst (5:1 ratio) for optimal performance [2]

- Water Content: Control moisture levels rigorously, as the cerium additive is hygroscopic

- Gas Purity: Use high-purity hydrogen with oxygen scavengers to prevent catalyst oxidation

- Mixing Efficiency: Ensure efficient gas-liquid mass transfer through vigorous stirring (≥500 rpm)

Substrate Scope and Performance Data

The Ru-(S)-SunPhos catalytic system demonstrates exceptional versatility across a range of α-ketoesters and related compounds. The table below summarizes key substrate classes and performance metrics:

Table 1: Substrate Scope and Performance of Ru-(S)-SunPhos Catalytic System

| Substrate Class | Specific Example | Reaction Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Aromatic α-ketoesters | Ethyl 2-oxo-2-phenylacetate | 50 atm H₂, 40°C, 12h | 95 | 98.3 | [2] |

| Ortho-substituted aromatic α-ketoesters | Ethyl 2-(o-tolyl)-2-oxoacetate | 50 atm H₂, 40°C, 14h | 90 | 97.5 | [2] |

| Heteroaromatic α-ketoesters | Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate | 50 atm H₂, 40°C, 16h | >95 | 98.6→99.5* | [1] |

| α-Keto Weinreb amides | N-methoxy-N-methyl-2-oxo-2-phenylacetamide | 50 atm H₂, 40°C, 18h | 92 | 97 | [3] |

| Functionalized α-ketoesters | Ethyl 2-oxo-4-arylbut-3-enoate | 50 atm H₂, 40°C, 20h | 88 | 96 | [3] |

*Enantiomeric excess upgraded after recrystallization

The data demonstrates the system's remarkable tolerance for steric hindrance, as evidenced by the high enantioselectivities maintained with ortho-substituted substrates. Additionally, the compatibility with Weinreb amide functionality highlights the system's chemical selectivity, preserving this synthetically valuable group while reducing the keto functionality. The sequential hydrogenation capability with unsaturated systems further underscores the chemoselectivity of this catalytic system.

Technical Applications in Drug Development

Case Study: Formal Synthesis of T-588

The Ru-(S)-SunPhos catalytic system has been successfully implemented in the formal synthesis of T-588, a potent cognitive enhancer. The key transformation involves the asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate to produce the corresponding (R)-α-hydroxy ester with 98.6% enantiomeric excess. This intermediate serves as a chiral building block for the construction of T-588, which has demonstrated neuroprotective effects and potential application in treating cerebral anoxia and memory impairment [1]. The efficiency of this catalytic process underscores its value in pharmaceutical manufacturing, where enantiopurity and process efficiency are critical parameters. The hydrogenation product can be readily upgraded to 99.5% ee through a single recrystallization step, meeting the stringent quality requirements for pharmaceutical intermediates.

Advantages for Pharmaceutical Synthesis

The implementation of the Ru-(S)-SunPhos system in drug development offers several distinct advantages:

- High Turnover Number: The system achieves TON up to 10,000, making it economically viable for large-scale production [2]

- Minimal Catalyst Loading: Effective with only 0.005 mol% catalyst loading, reducing metal contamination in the final product

- Functional Group Tolerance: Compatible with various heteroaromatic systems common in pharmaceutical compounds

- Operational Simplicity: Standard hydrogenation equipment suffices, without need for specialized infrastructure

Troubleshooting Guide

Table 2: Troubleshooting Common Issues with Ru-(S)-SunPhos Catalytic System

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low conversion | Catalyst deactivation by impurities | Purify substrates rigorously; use degassed solvents |